5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
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Overview
Description
5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one is a heterocyclic compound with the molecular formula C9H11N3O This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyridazinone core substituted with three methyl groups at positions 5, 6, and 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1H-pyrrole-3-carboxylic acid, 4-formyl-1,2,5-trimethyl-, ethyl ester with hydrazine hydrate. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired pyrrolo[3,4-d]pyridazinone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyridazinone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers study the compound’s interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism by which 5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5,7-Trimethyl-6-(2-thienylmethyl)-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
- 2,5,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one
Uniqueness
5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMCEAGPNVSJHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NNC(=O)C2=C(N1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30532480 |
Source
|
Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90817-87-1 |
Source
|
Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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